molecular formula C19H24N4O2 B4423556 N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B4423556
M. Wt: 340.4 g/mol
InChI Key: ADAJRXPXMDJFCR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Acylation Reaction: The final step involves the acylation of the piperazine derivative with 4-ethoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound may bind to specific molecular targets, altering signaling pathways and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
  • N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
  • N-(4-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This structural variation can lead to differences in biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-17-8-6-16(7-9-17)21-19(24)15-22-11-13-23(14-12-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAJRXPXMDJFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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